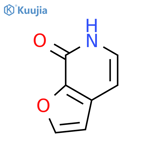

Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine

,

Journal of Organic Chemistry,

2010,

75(7),

2227-2235

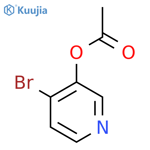

![7-chlorofuro[2,3-c]pyridine structure](https://ja.kuujia.com/scimg/cas/84400-99-7x500.png)